Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 308.34 g/mol. This compound is classified as a piperazine derivative, which plays a significant role in medicinal chemistry due to its structural features that allow for various biological interactions. The compound is characterized by the presence of a tert-butyl group, a nitropyridine moiety, and a piperazine ring, which contribute to its unique chemical properties and potential applications in scientific research .
The synthesis of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate typically involves a nucleophilic substitution reaction. A common synthetic route includes the reaction of 5-bromo-2-nitropyridine with tert-butyl piperazine-1-carboxylate. This reaction is usually conducted in the presence of triethylamine as a base and dimethyl sulfoxide as a solvent at room temperature over several hours.
For industrial applications, similar methods may be employed but optimized for larger scale production, often utilizing continuous flow reactors to enhance efficiency and scalability.
The molecular structure of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate features:
The compound's structure can be represented using the InChI key and the SMILES notation CC(C)(C)OC(=O)N1CCN(CC1)C1=CN=C(C=C1)[N+]([O-])=O
, indicating its complex arrangement of functional groups .
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions:
For reduction:
From reduction, the major product is tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Substitution reactions can yield various derivatives based on the nucleophile used.
The mechanism of action for tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific biological targets. The nitro group on the pyridine can participate in redox reactions, while the piperazine moiety interacts with various receptors and enzymes. These interactions are crucial for modulating biological pathways, thus making this compound valuable in both research and potential therapeutic applications .
The compound appears as a pale yellow to yellow crystalline powder. It has an assay purity greater than 96% as determined by high-performance liquid chromatography.
Key chemical properties include:
Proton nuclear magnetic resonance spectroscopy confirms its structural integrity, indicating that it conforms to expected structural characteristics .
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate has diverse applications in scientific research:
This compound's unique structure and reactivity make it an important subject of study for developing new pharmaceuticals and understanding complex biochemical processes.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2